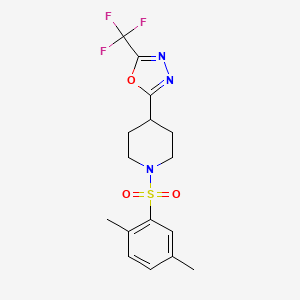

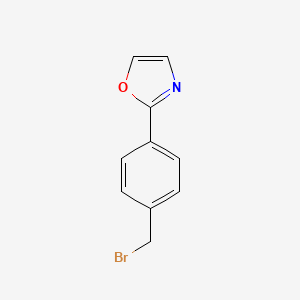

![molecular formula C8H5BrN2O B2980202 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde CAS No. 2168834-11-3](/img/structure/B2980202.png)

7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde is a chemical compound with the linear formula C8H5BrN2O . It is used in the discovery of novel imidazopyridine GSK-3β inhibitors supported by computational approaches .

Synthesis Analysis

The synthesis of this compound involves various transformations to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . These transformations include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromoimidazo[1,5-a]pyridine core. The InChI code for this compound is 1S/C8H5BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H .Physical and Chemical Properties Analysis

This compound has a molecular weight of 197.03 . It is a solid at room temperature . The compound’s InChI key is MMDCOOMHHPUECK-UHFFFAOYSA-N .Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For example, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation demonstrates the versatility of similar structures in creating biologically active molecules. These compounds have been synthesized in good yields, highlighting the efficiency of such processes in organic chemistry (Darapaneni, Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013) [https://consensus.app/papers/synthesis-imidazo12apyridines-watermediated-mohan/b302f934e22552ccb014631d6a45ba73/?utm_source=chatgpt].

Antimicrobial and Antifungal Agents

Research into derivatives starting from similar compounds to this compound has led to the development of new antimicrobial and antifungal agents. A study on the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide evaluated their antimicrobial activities, showcasing the potential of such structures in combatting microbial infections (Hacer Bayrak, A. Demirbaş, N. Demirbas, & S. Karaoglu, 2009) [https://consensus.app/papers/synthesis-124triazoles-starting-acid-evaluation-bayrak/70a88db6ee6a53b4a20f6b1d6ad334bf/?utm_source=chatgpt].

Safety and Hazards

Future Directions

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs for infectious diseases .

Properties

IUPAC Name |

7-bromoimidazo[1,5-a]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJUNVJVKDMUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N2C1=CN=C2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

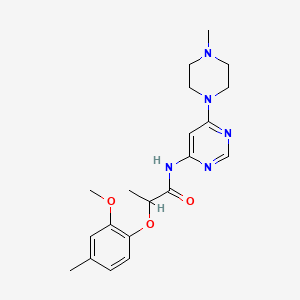

![7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2980119.png)

![(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2980122.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]dihydro-2(3H)-isoxazolecarboxamide](/img/structure/B2980132.png)

![2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione](/img/structure/B2980133.png)

![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)

![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)